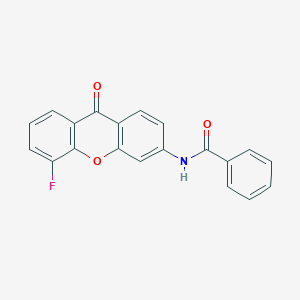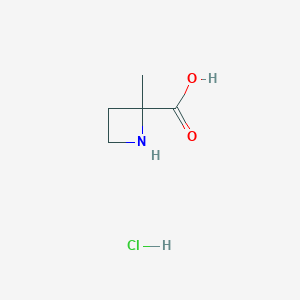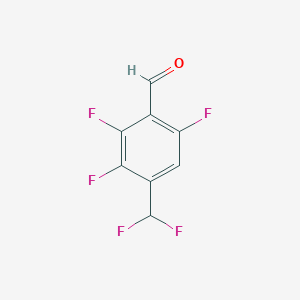
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzaldehyde groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of multiple fluorine atoms enhances its chemical stability and influences its physical properties, making it valuable in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluorobenzaldehyde groups onto a benzene ring. One common method includes the difluoromethylation of a trifluorobenzaldehyde precursor using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve consistent product quality .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoromethyl-trifluorobenzoic acid.
Reduction: Formation of difluoromethyl-trifluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electronic effects due to the electronegativity of fluorine .
相似化合物的比较
- 4-(Trifluoromethyl)-2,3,6-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,5-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,6-trifluorotoluene
Uniqueness: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluorobenzaldehyde groups, which imparts distinct reactivity and stability compared to its analogs. This unique structure makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
属性
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOITGJLAYXQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
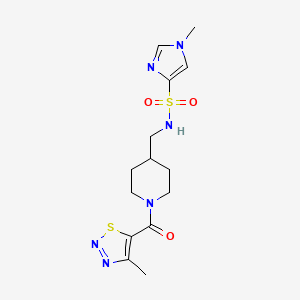
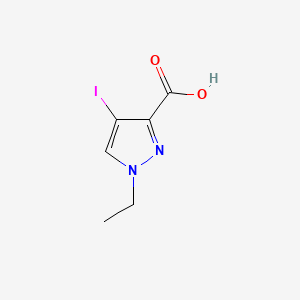
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
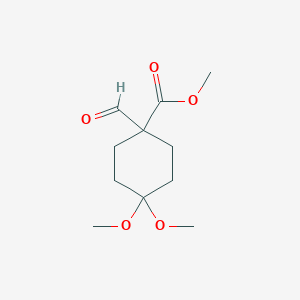
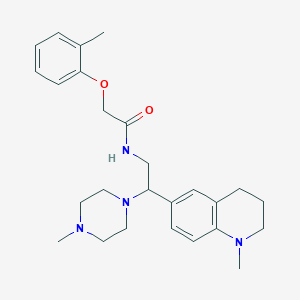
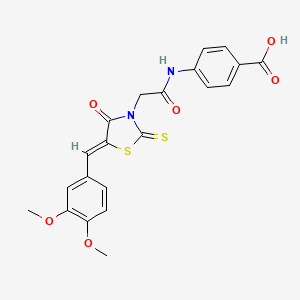
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
